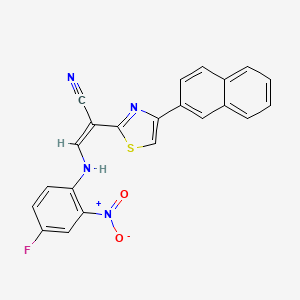

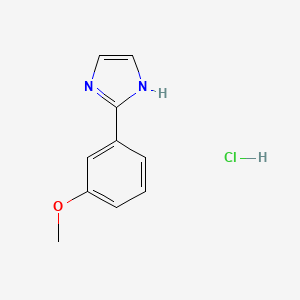

![molecular formula C23H22N2O3S B2729464 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 637747-58-1](/img/structure/B2729464.png)

3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Applications

- Coumarin-thiazole derivatives have been synthesized and characterized for their antimicrobial activity. These derivatives, when incorporated into polymers such as polyurethane coatings, exhibit significant antimicrobial effects against a variety of microorganisms. This indicates their potential for use in creating antimicrobial surfaces or materials (El‐Wahab et al., 2014).

- Another study prepared and characterized a coumarin substituted heterocyclic compound showing high antioxidant activities. The scavenging activity of this compound was compared to that of vitamin C, suggesting its potential as an antioxidant agent (Abd-Almonuim et al., 2020).

Synthesis and Biological Evaluation

- A variety of coumarin derivatives have been synthesized and evaluated for their anti-microbial activity and cytotoxicity. These compounds showed promising anti-microbial activities against Gram-positive and Gram-negative bacterial strains as well as moderate to good fungal pathogen activity. Preliminary cytotoxicity studies indicate some compounds exhibit significant cytotoxicity, suggesting potential for pharmaceutical applications (Shankar et al., 2017).

- Novel coumarin-based compounds have also been developed with significant antimicrobial activities, emphasizing the potential of coumarin derivatives in developing new antimicrobial agents (Mohamed et al., 2012).

Fluorescence and Metal Interaction

- Research on benzo[c]chromen-6-one derivatives has explored their fluorescent properties and interactions with metals. These studies have implications for the development of new fluorescent probes for analytical, environmental, and medicinal chemistry applications (Gülcan et al., 2022).

Synthesis Techniques and Catalysis

- Innovative synthesis techniques for 4H-pyran derivatives have been explored using silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst. This approach demonstrates the potential for more sustainable and efficient methods in the synthesis of complex organic compounds (Niknam et al., 2013).

Wirkmechanismus

Target of Action

The compound 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, also known as Oprea1_169324, primarily targets the DprE1 protein . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

Oprea1_169324 interacts with its target, the DprE1 protein, by binding to its active site . This interaction inhibits the function of DprE1, thereby affecting the survival and virulence of Mycobacterium tuberculosis .

Biochemical Pathways

The action of Oprea1_169324 affects the biochemical pathways related to the survival and virulence of Mycobacterium tuberculosis . By inhibiting the DprE1 protein, Oprea1_169324 disrupts the normal functioning of these pathways, leading to the death of the bacteria .

Result of Action

The molecular and cellular effects of Oprea1_169324’s action include the inhibition of the DprE1 protein and disruption of the biochemical pathways related to the survival and virulence of Mycobacterium tuberculosis . This results in the death of the bacteria .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Oprea1_169324 are largely defined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found that benzothiazole derivatives, like Oprea1_169324, have shown promising anti-tubercular activity . This suggests that Oprea1_169324 may interact with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis .

Cellular Effects

Oprea1_169324 has been found to have significant effects on various types of cells and cellular processes. For example, benzothiazole derivatives have been shown to have inhibitory effects against M. tuberculosis, suggesting that Oprea1_169324 may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-14-8-10-25(11-9-14)12-16-19(26)7-6-15-21(27)17(13-28-22(15)16)23-24-18-4-2-3-5-20(18)29-23/h2-7,13-14,26H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCMOHWSWARZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

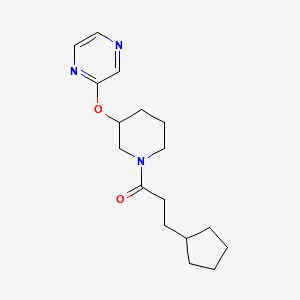

![2-[(4-Chlorophenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2729384.png)

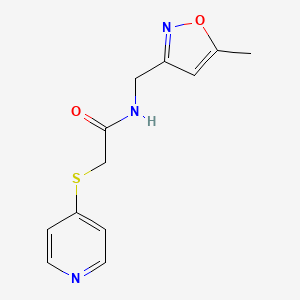

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2729386.png)

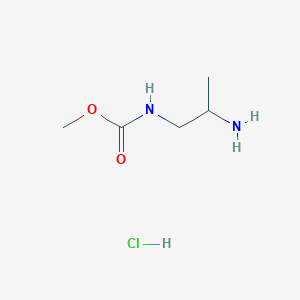

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B2729387.png)

![(4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2729390.png)

![2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2729391.png)

![4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2729402.png)

![Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate](/img/structure/B2729404.png)